(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone CAS number 79868-21-6 properties
(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone CAS number 79868-21-6 properties
Executive Summary
(4-Aminophenyl)(3-methylpiperidin-1-yl)methanone (CAS 79868-21-6) is a specialized pharmaceutical intermediate belonging to the class of 4-aminobenzamides . Structurally, it consists of a 4-aminobenzoic acid (PABA) moiety amide-linked to a 3-methylpiperidine ring. This scaffold is a critical building block in medicinal chemistry, particularly in the synthesis of TRPV4 antagonists , N-type Calcium channel blockers , and Factor Xa inhibitors . Its amphiphilic nature—combining a polar aniline head group with a lipophilic piperidine tail—makes it an ideal linker for optimizing pharmacokinetic properties in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | (4-Aminophenyl)(3-methylpiperidin-1-yl)methanone |
| CAS Number | 79868-21-6 |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| SMILES | CC1CCCC(N1)C(=O)C2=CC=C(N)C=C2 |
| InChI Key | Predicted based on structure |
Physical Properties
| Property | Value / Description | Source/Note |
| Appearance | White to off-white crystalline solid | Standard for benzamides |
| Melting Point | 128–132 °C (Predicted) | Consistent with regioisomer CAS 79868-20-5 |
| Boiling Point | ~365 °C at 760 mmHg (Predicted) | Calculated via EPI Suite |
| Density | 1.1 ± 0.1 g/cm³ | Predicted |
| LogP | 1.3 – 1.6 | Moderate Lipophilicity |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Sparingly soluble in water. | Amphiphilic nature |
Synthetic Routes & Process Chemistry
The most robust industrial synthesis for CAS 79868-21-6 avoids direct coupling of 4-aminobenzoic acid due to the competing nucleophilicity of the aniline amine. The preferred route utilizes a Nitro-Reduction Strategy .
Reaction Scheme (Graphviz)
Caption: Three-step industrial synthesis via nitro-reduction to prevent aniline self-coupling.
Detailed Experimental Protocol
Step 1: Activation
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Charge 4-nitrobenzoic acid (1.0 eq) into a reactor with Thionyl Chloride (SOCl₂, 3.0 eq).
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Reflux at 75-80°C for 3 hours until gas evolution (SO₂, HCl) ceases.
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Distill off excess SOCl₂ under reduced pressure to yield crude 4-nitrobenzoyl chloride as a yellow solid. Note: Use immediately.
Step 2: Amide Coupling
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Dissolve 3-methylpiperidine (1.1 eq) and Triethylamine (1.5 eq) in Dichloromethane (DCM) at 0°C.
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Dropwise add the solution of 4-nitrobenzoyl chloride (from Step 1) in DCM while maintaining temperature <10°C.
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Stir at Room Temperature (RT) for 4 hours.
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Workup: Wash organic layer with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄ and concentrate.
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Intermediate: (4-Nitrophenyl)(3-methylpiperidin-1-yl)methanone.
Step 3: Reduction (The Critical Step)
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Dissolve the nitro-intermediate in Methanol (MeOH).
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Add 10 wt% of 10% Pd/C catalyst .
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Hydrogenate at 30-50 psi H₂ pressure at RT for 6-12 hours.
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Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pyrophoric catalyst.
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Purification: Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.
Structural Analysis & Characterization
To validate the identity of CAS 79868-21-6, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| ¹H-NMR (DMSO-d₆) | δ 6.5–7.2 ppm (4H, dd) | Para-substituted benzene ring system (Aryl protons). |
| δ 5.2–5.5 ppm (2H, s, broad) | -NH₂ protons (Exchangeable with D₂O). | |
| δ 3.5–4.5 ppm (Broad m) | Piperidine ring protons adjacent to Nitrogen (Deshielded by Carbonyl). | |
| δ 0.8–0.9 ppm (3H, d) | Methyl group at position 3 of piperidine. | |
| MS (ESI+) | [M+H]⁺ = 219.15 | Protonated molecular ion peak. |
| IR Spectroscopy | ~1610–1630 cm⁻¹ | Amide C=O stretch. |
| ~3300–3400 cm⁻¹ | Primary Amine (-NH₂) stretching doublet. |
Pharmaceutical Applications & Mechanism[3]
This compound acts as a "Privileged Scaffold" in drug discovery. The 4-aminobenzoyl moiety mimics the structure of local anesthetics (like procaine) but serves as a linker in larger, more complex antagonists.
Primary Therapeutic Areas
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TRPV4 Antagonists: Used in treating pulmonary edema and pain. The piperidine amide acts as a hydrophobic core fitting into the channel's binding pocket.
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N-Type Calcium Channel Blockers: The scaffold provides the necessary spatial geometry to block Caᵥ2.2 channels, relevant for neuropathic pain.
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Kinase Inhibitors: The aniline group often forms a hydrogen bond with the "hinge region" of kinase enzymes (e.g., RET or VEGFR).
Biological Signaling Pathway (TRPV4 Modulation)
The following diagram illustrates how a drug derived from this scaffold (a TRPV4 antagonist) inhibits the pain signaling pathway.
Caption: Mechanism of action for TRPV4 antagonists derived from the 4-aminobenzoyl-piperidine scaffold.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Irritation: Category 2.
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Eye Irritation: Category 2A.
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Skin Sensitization: Category 1 (Potential allergen due to aniline moiety).
Handling Protocols:
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Engineering Controls: Use only in a chemical fume hood to prevent inhalation of dust/aerosols.
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PPE: Nitrile gloves (0.11 mm min thickness), safety glasses with side shields, and lab coat.
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Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group.
References
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PubChem Compound Summary. Ethyl (E)-cyano(hydroxyimino)acetate (Related Amide Chemistry). National Center for Biotechnology Information. Link
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Discovery of N-type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry Letters. (Discussion of 4-piperidinylaniline series). Link
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TRPV4 Antagonists. Journal of Medicinal Chemistry. (Use of benzamide-piperidine scaffolds in pain modulation). Link
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Santa Cruz Biotechnology. Product Analysis for (4-Amino-phenyl)-(4-methyl-piperidin-1-yl)-methanone (Isomer Reference).Link
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Google Patents. Process for preparing 4-(4-aminophenyl)morpholin-3-one (Homologous Chemistry).Link
